An In-depth Technical Guide to 4-phenyloxazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-phenyloxazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-phenyloxazol-2-amine stands out as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features and versatile reactivity allow for the development of a diverse range of derivatives with applications spanning anti-inflammatory, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-phenyloxazol-2-amine. Furthermore, it delves into its significant role in drug development, supported by experimental protocols and key biological activity data, to empower researchers and scientists in their quest for next-generation therapeutics.
Chemical Structure and Physicochemical Properties
4-phenyloxazol-2-amine is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1][2] Its structure features a central oxazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for molecular design.
The key physicochemical properties of 4-phenyloxazol-2-amine are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 33119-65-2 | [1][3] |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Boiling Point | 341.0 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 160.0 ± 25.9 °C | [4] |
| LogP | 1.58 | [4] |
| Appearance | Light yellow amorphous solid | [5] |
Synthesis of 4-phenyloxazol-2-amine
The most common and efficient method for the synthesis of 4-phenyloxazol-2-amine involves the condensation of a 2-haloacetophenone with urea. A particularly effective approach utilizes microwave irradiation to accelerate the reaction, leading to high yields in a short timeframe.[5]
Representative Synthetic Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of 4-phenyloxazol-2-amine from 2-bromoacetophenone and urea, adapted from a general method for substituted analogs.[5]
Materials:
-
2-Bromoacetophenone
-
Urea
-
Dimethylformamide (DMF)
Experimental Procedure:
-
In a microwave-safe vessel, combine 2-bromoacetophenone (5 mmol) and urea (35 mmol).
-
Add dimethylformamide (DMF, 1 mL) to the mixture.
-
Subject the reaction mixture to microwave irradiation (35 W) at 138 °C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by flash chromatography on silica gel to yield 4-phenyloxazol-2-amine.
Causality behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces the reaction time compared to conventional heating methods by efficiently transferring energy to the polar reactants.
-
Excess Urea: Using a stoichiometric excess of urea drives the reaction towards completion and maximizes the yield of the desired product.
-
DMF as Solvent: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction under microwave conditions.
Electrophilic Substitution
The oxazole ring, while aromatic, can undergo electrophilic substitution reactions, although typically under forcing conditions. The position of substitution is directed by the activating effect of the amino group and the phenyl ring.
Buchwald-Hartwig Cross-Coupling
The amino group can also participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides, allowing for the synthesis of N-aryl derivatives. This is a powerful method for creating more complex molecular architectures. [6]
Applications in Drug Development
The 4-phenyloxazol-2-amine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.
Antiprotozoal Activity
Derivatives of 4-phenyloxazol-2-amine have demonstrated potent activity against various protozoan parasites. For instance, certain substituted analogs have shown significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. [5]
| Compound | Target Organism | IC₅₀ (µM) |
|---|---|---|
| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 |
| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 |
Anticancer Activity: Kinase Inhibition
The 2-aminooxazole moiety is a key pharmacophore in the design of kinase inhibitors. Derivatives of 4-phenyloxazol-2-amine have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). [2][7]
| Compound | Target Kinase | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | Molm-13 | <100 |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | MV4-11 | <100 |
Anti-inflammatory Activity: COX Inhibition
The structural similarity of the 4-phenyloxazol-2-amine scaffold to known anti-inflammatory drugs has prompted its investigation as a source of novel cyclooxygenase (COX) inhibitors. Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been found to be potent and selective COX-2 inhibitors. [8][9]While not direct derivatives of the core topic, this demonstrates the potential of the broader oxazole class in this therapeutic area.
Safety and Handling
4-phenyloxazol-2-amine is classified as an irritant. [2]It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-phenyloxazol-2-amine is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis, well-defined chemical properties, and amenability to a wide range of chemical modifications make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives in areas such as infectious diseases, oncology, and inflammation underscores the potential of this scaffold. This guide has provided a comprehensive overview of the key technical aspects of 4-phenyloxazol-2-amine, offering a solid foundation for researchers and scientists to explore its full potential in their drug development endeavors.
References
-
4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]
-
4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at: [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.). Retrieved January 7, 2026, from [Link]
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives - Research Journal of Science and Technology. (n.d.). Retrieved January 7, 2026, from [Link]
-
4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 7, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 7, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]
-
26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - BioKB. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
1 H NMR and 13 C NMR shifts of all compounds | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 7, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]
-
Reaction of 2-aminothiazoles with reagents containing a C–halogen and a CO electrophilic centre | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-Amino-4-phenyl oxazole - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 7, 2026, from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 7, 2026, from [Link]
-
5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
